

A Technical Guide to Commercially Available Vanillin-13C Standards for Researchers

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Compound of Interest					
Compound Name:	Vanillin-13C				
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This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available Vanillin-¹³C standards. This document details the types of labeled vanillin, their specifications, and provides experimental protocols for their use in analytical applications, primarily as internal standards for quantitative analysis and in isotopic authentication studies.

Introduction to Vanillin-13C Standards

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely used flavoring agent and a key analytical marker in the food and beverage industry. Isotope-labeled vanillin, particularly with Carbon-13 (¹³C), serves as an invaluable tool in analytical chemistry.[1] These standards are crucial for achieving high accuracy and precision in quantitative analyses by techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[1] The use of a stable isotope-labeled internal standard, like Vanillin-¹³C, allows for the correction of sample loss during preparation and instrumental analysis, a technique known as stable isotope dilution analysis (SIDA).

Commercially Available Vanillin-13C Standards

Several suppliers offer a range of Vanillin-¹³C standards with different labeling positions and isotopic enrichments. The choice of standard will depend on the specific application and the analytical technique employed. Below is a summary of commercially available standards.



Table 1: Quantitative Data for Commercially Available Vanillin-13C Standards

Product Name	Label Position	Isotopic Purity	Chemical Purity	Supplier Examples
Vanillin- (methoxy- ¹³ C)	Methoxy Carbon	99 atom % ¹³ C	≥98%	Sigma-Aldrich, Cambridge Isotope Laboratories
Vanillin- (carbonyl- ¹³ C)	Carbonyl Carbon	95%[2]	98%[2]	Eurisotop
Vanillin- ¹³ C ₆	Benzene Ring	Not specified	Not specified	MedchemExpres s

Experimental Protocols

The following sections provide detailed methodologies for the application of Vanillin-13C standards in common analytical techniques.

Use of Vanillin-13C as an Internal Standard in GC-MS for Quantitative Analysis

This protocol describes the use of Vanillin-¹³C₆ as an internal standard for the quantification of vanillin in fragrant vegetable oils using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.[3]

3.1.1. Materials and Reagents

- Vanillin standard
- Vanillin-¹³C₆ (internal standard)
- Odourless de-oiled corn oil (ODO) for stock solution preparation
- Sample matrix (e.g., sesame oil)



3.1.2. Sample Preparation

- Stock Solution Preparation: Prepare a stock solution of a mixed standard (e.g., 1.00 × 10⁶ μg kg⁻¹) containing unlabeled vanillin by dissolving 10.0 mg of vanillin in 10 g of ODO. Prepare the Vanillin-¹³C₆ internal standard stock solution using the same procedure. Store stock solutions at 4°C.[3]
- Calibration Curve: Construct calibration curves by plotting the peak area ratios of the target compound to the internal standard against a series of gradient concentrations. Prepare the standards for the calibration curves by progressive dilution of the stock solution, while maintaining a fixed concentration of the internal standard (e.g., 500 µg kg⁻¹).[3]
- Sample Spiking: For analysis of oil samples, spike a known amount of the sample with the Vanillin-13C6 internal standard.

3.1.3. HS-SPME-GC/MS Analysis

HS-SPME Parameters:

Extraction Temperature: 110 °C[3]

Extraction Time: 55 min[3]

- GC-MS Parameters:
 - GC System: Equipped with a 30 m × 0.25 mm i.d. HP-5-MS capillary column with a 0.25 μm film thickness.[3]
 - Carrier Gas: Helium at a flow rate of 1 mL min⁻¹.[3]
 - Oven Temperature Program: Hold at 110 °C for 0.5 min, ramp to 130 °C at 5 °C min⁻¹, then to 170 °C at 2 °C min⁻¹ and hold for 1 min, then to 180 °C at 10 °C min⁻¹, and finally to 280 °C at 30 °C min⁻¹, with a post-run at 290 °C for 1 min.[3]
 - MS Detection: Monitor ions with m/z values of 150.9, 108.9, and 122.8 for vanillin and m/z values of 157.0, 115.0, and 158.0 for Vanillin-¹³C₆.[3]



Isotopic Analysis of Vanillin using GC-IRMS

This protocol outlines the procedure for determining the carbon isotope ratio (δ^{13} C) of vanillin using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), a common technique for authenticating the origin of vanillin.

- 3.2.1. Sample Preparation for δ^{13} C Analysis of the Methoxy Group
- Add 0.25 mL of 57% aqueous hydriodic acid to 2.5 mg of the vanillin sample in a crimp-top glass vial.[4][5]
- Seal the vial with a PTFE-lined butyl rubber septum and incubate for 30 minutes at 130 °C to convert the methoxy group to iodomethane (CH₃I).[4][5]
- 3.2.2. GC-IRMS System Parameters
- GC System: A Thermo Scientific TRACE GC coupled to a GC IsoLink II IRMS system.
- Combustion Reactor Temperature: 950 °C.[4][5]
- Reduction Reactor Temperature: 500 °C.[4][5]
- · Carrier Gas: Helium.
- 3.2.3. Data Analysis

The δ^{13} C values are measured relative to the Vienna Pee Dee Belemnite (VPDB) standard.[4]

Quantitative ¹³C NMR (qNMR) for Isotopic Analysis

This protocol describes the preparation of vanillin samples for quantitative ¹³C NMR analysis to determine site-specific carbon isotope ratios.

- 3.3.1. Sample Preparation
- Weigh approximately 250 mg of the vanillin sample into a glass vial. [4][5]



- Add 400 μ L of acetone-d₆ and 100 μ L of a 0.1 M Cr(Acac)₃ solution (as a relaxation agent). [4][5]
- Thoroughly mix the resulting solution and filter it into a 5 mm NMR tube.[4][5]

3.3.2. NMR Spectrometer Parameters

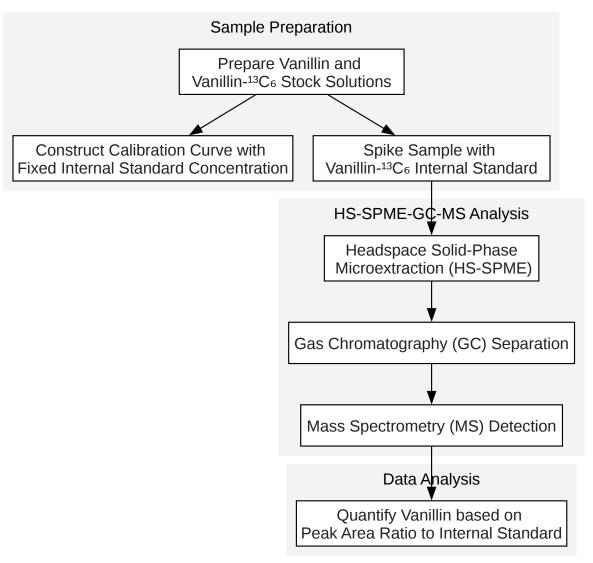
- Spectrometer: Bruker Avance III 400 MHz spectrometer equipped with a 5 mm Broad Band Observe (BBO) probe.[4][5]
- Operating Frequency: 100.62 MHz for ¹³C.[4][5]
- Temperature: 303 K.[4][5]
- Decoupling: Inverse gated adiabatic decoupling for ¹H.[4][5]
- Acquisition Parameters:
 - Spectral width: 220 ppm
 - 90° ¹³C pulse: ~10.25 μs
 - Repetition delay: 20 s (at least ten times the longest T1 relaxation time)
 - Number of scans: Sufficient to achieve a signal-to-noise ratio of at least 700 for the carbon
 5 signal.[4][5]

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to the use of Vanillin-13C standards.



Workflow for Quantitative Analysis of Vanillin using Vanillin-13C6 and GC-MS

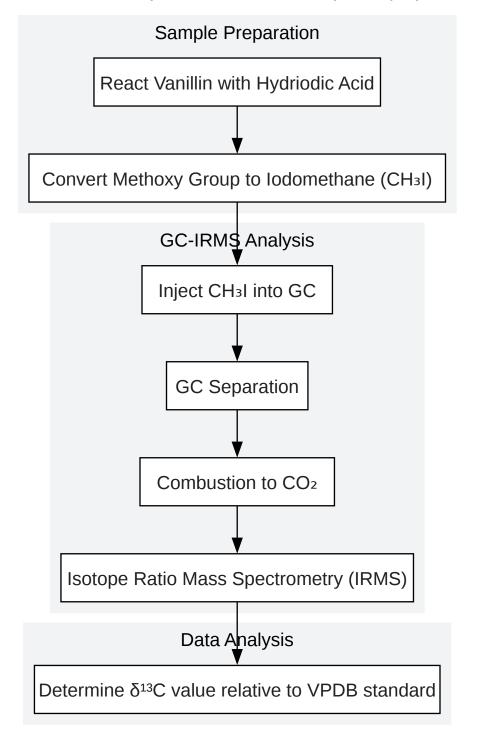


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Quantitative analysis workflow using Vanillin-13C6.



Workflow for δ¹³C Analysis of Vanillin Methoxy Group by GC-IRMS

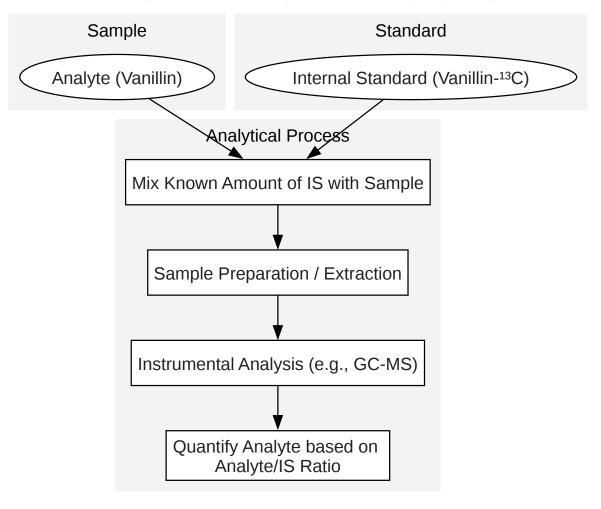


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GC-IRMS workflow for δ^{13} C analysis.



Principle of Stable Isotope Dilution Analysis (SIDA)



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Conceptual diagram of Stable Isotope Dilution Analysis.

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